molecular formula C22H40N2O4 B8805870 bis(2,2,6,6-tetramethylpiperidin-4-yl) butanedioate CAS No. 62782-03-0

bis(2,2,6,6-tetramethylpiperidin-4-yl) butanedioate

Cat. No.: B8805870
CAS No.: 62782-03-0
M. Wt: 396.6 g/mol
InChI Key: GOJOVSYIGHASEI-UHFFFAOYSA-N
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Description

bis(2,2,6,6-tetramethylpiperidin-4-yl) butanedioate: is a chemical compound with the molecular formula C22H40N2O4 . It is known for its role as a hindered amine light stabilizer (HALS), which helps in protecting materials from degradation caused by ultraviolet (UV) light. This compound is widely used in various industries, including plastics, coatings, and pharmaceuticals, due to its effective stabilization properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(2,2,6,6-tetramethylpiperidin-4-yl) butanedioate typically involves the esterification of succinic acid with 2,2,6,6-tetramethyl-4-piperidinol. The reaction is carried out in the presence of a catalyst, such as an organotin compound (e.g., dibutyltin oxide), in an aliphatic hydrocarbon-based solvent like heptane . The reaction conditions include heating the mixture to facilitate the ester interchange reaction, resulting in the formation of the desired compound.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product. The compound is then purified through techniques such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions: bis(2,2,6,6-tetramethylpiperidin-4-yl) butanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form nitroxyl radicals, which play a crucial role in its stabilizing properties.

    Reduction: Reduction reactions can convert the nitroxyl radicals back to the parent amine, regenerating the stabilizer.

    Substitution: The ester groups in the compound can undergo substitution reactions with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under mild conditions.

Major Products Formed:

    Oxidation: Formation of nitroxyl radicals.

    Reduction: Regeneration of the parent amine.

    Substitution: Formation of substituted esters or amides.

Mechanism of Action

The primary mechanism by which bis(2,2,6,6-tetramethylpiperidin-4-yl) butanedioate exerts its effects is through the formation of nitroxyl radicals upon exposure to UV light. These radicals act as scavengers for free radicals generated during the photodegradation of polymers, thereby preventing the breakdown of the material. The compound can also react with phenolic antioxidants incorporated in polymers, enhancing its stabilizing effect .

Comparison with Similar Compounds

  • Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate
  • Bis(2,2,6,6-tetramethyl-4-piperidyl) decanedioate
  • 2,2,6,6-Tetramethyl-4-piperidinol

Comparison: While bis(2,2,6,6-tetramethylpiperidin-4-yl) butanedioate shares similar stabilizing properties with other hindered amine light stabilizers, it is unique in its specific ester structure, which provides distinct solubility and compatibility characteristics. This makes it particularly suitable for certain applications where other stabilizers may not perform as effectively .

Properties

CAS No.

62782-03-0

Molecular Formula

C22H40N2O4

Molecular Weight

396.6 g/mol

IUPAC Name

bis(2,2,6,6-tetramethylpiperidin-4-yl) butanedioate

InChI

InChI=1S/C22H40N2O4/c1-19(2)11-15(12-20(3,4)23-19)27-17(25)9-10-18(26)28-16-13-21(5,6)24-22(7,8)14-16/h15-16,23-24H,9-14H2,1-8H3

InChI Key

GOJOVSYIGHASEI-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1)(C)C)OC(=O)CCC(=O)OC2CC(NC(C2)(C)C)(C)C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

bis(2,2,6,6-tetramethylpiperid-4-yl) sebacate; bis(1,2,2,6,6-pentamethylpiperid-4-yl) sebacate; bis(1-octyloxy-2,2,6,6-tetramethylpiperid-4-yl) sebacate; di(1,2,2,6,6-pentamethylpiperid-4-yl) 2-n-butyl-2-(3,5-di-tert-butyl-4-hydroxybenzyl)malonate; 1-octyloxy-2,2,6,6-tetramethylpiperidin-4-yl methacrylate; 2-(2-hydroxyethylamino)-4,6-bis(4-n-butylamino-1,2,2,6,6-pentamethylpiperidyl)-1,3,5-triazine; tetra(2,2,6,6-tetramethylpiperid-4-yl) butane-1,2,3,4-tetracarboxylate; tetra(1,2,2,6,6-pentamethylpiperid-4-yl) butane-1,2,3,4-tetracarboxylate; 2,2,4,4-tetramethyl-7-oxa-3,20-diaza-21-oxo-dispiro[5.1.11.2]heneicosane; 3-dodecyl-1-(2,2,6,6-tetramethylpiperidin-4-yl)pyrrolidin-2,5-dione; 3-dodecyl-1-(1-acetyl-2,2,6,6-tetramethylpiperidin-4-yl)pyrrolidin-2,5-dione, propanedioic acid, [(4-methoxyphenyl)methylene]-, bis(1,2,2,6,6-pentamethyl-4-piperidinyl) ester; propanedioic acid, [(4-methoxyphenyl)methylene]-, bis(1-acetyl-2,2,6,6-pentamethyl-4-piperidinyl) ester.
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bis(1,2,2,6,6-pentamethyl-4-piperidinyl) ester
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bis(1-acetyl-2,2,6,6-pentamethyl-4-piperidinyl) ester
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1-octyloxy-2,2,6,6-tetramethylpiperidin-4-yl methacrylate
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2-(2-hydroxyethylamino)-4,6-bis(4-n-butylamino-1,2,2,6,6-pentamethylpiperidyl)-1,3,5-triazine
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2,2,4,4-tetramethyl-7-oxa-3,20-diaza-21-oxo-dispiro[5.1.11.2]heneicosane
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Synthesis routes and methods II

Procedure details

322.3 g (2.05 mol) of 4-hydroxy-2,2,6,6-tetramethylpiperidine and 146.1 g (1 mol) of dimethyl succinate in 300 ml of xylene are heated to 80° C. 1.2 g of lithium amide are added to the reaction mixture at this temperature, and the temperature is raised to 120°-125° C. A mixture of methanol and xylene is then distilled off slowly under a slow stream of nitrogen. After approx. 10 hours virtually no more methanol distills off, which indicates the end of the transesterification. The contents of the flask are diluted with 500 ml of petroleum ether (boiling range 110°-140° C.) and are washed in the separating funnel while still warm (60°-70° C.) with three times 100 ml of water. The reaction product crystallizes from the organic phase on cooling as colourless crystals. The di-(2,2,6,6-tetramethyl-4-piperidinyl) succinate obtained melts at 118° C.
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322.3 g
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146.1 g
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300 mL
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1.2 g
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Synthesis routes and methods III

Procedure details

The use of di-(2,2,6,6-tetramethyl-4-piperidinyl) succinate as a light stabilizer for synthetic rubber latices containing TiO2 is suggested in Japanese Patent A-84/53545. The compound is mentioned there, but is not described in detail. Both compounds can be prepared process of U.S. application No. 3,840,494 by transesterifying 4-hydroxy-2,2,6,6-tetramethylpiperidine with a dialkyl succinate or glutarate, respectively. The homologous di-(1,2,2,6,6-pentamethyl-4-piperidinyl) succinate is also mentioned in U.S. application No. 3,840,494. Owing to its low melting point, however, this compound is not very suitable for use as a stabilizer for thermoplastic polymers. In contrast, di-(2,2,6,6-tetramethyl-4-piperidinyl) succinate melts at 118° C. and di-(2,2,6,6-tetramethyl-4-piperidinyl) glutarate melts at 83°-84° C., as a result of which dry mixing with the powdered or granulated thermoplastic polymer is possible.
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dialkyl succinate
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